
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide, also known as ABBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABBA is a hydrazone derivative that has been synthesized using a simple and efficient method.
Applications De Recherche Scientifique
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is in the field of medicinal chemistry. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to possess significant anticancer activity against various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been studied for its potential applications in the field of material science. The compound has been found to possess excellent thermal stability and can be used as a potential flame retardant in various polymers. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been studied for its potential applications in the field of environmental science. The compound has been found to possess excellent adsorption properties and can be used as a potential adsorbent for the removal of heavy metals from wastewater.
Mécanisme D'action
The mechanism of action of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to inhibit the activity of various enzymes that are involved in cell cycle progression and DNA replication. The compound also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Biochemical and Physiological Effects
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to possess various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been found to inhibit the activity of various enzymes that are involved in cell cycle progression and DNA replication. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One of the major advantages of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its high yield and excellent purity. The compound can be synthesized using a simple and efficient method, and the resulting product is of high quality. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide also possesses excellent thermal stability, which makes it suitable for various applications in material science.
One of the major limitations of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its limited solubility in water and other common solvents. This can make it difficult to study the compound's properties in aqueous solutions. Another limitation of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its potential toxicity, which can limit its applications in certain fields of scientific research.
Orientations Futures
There are several future directions for the study of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide. One of the major future directions is the development of new synthetic methods for 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide that can improve its solubility and reduce its toxicity. Another future direction is the study of the compound's potential applications in other fields of scientific research, such as environmental science and material science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide and its potential applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c17-15-9-5-4-8-14(15)12-18-19-16(21)13-20-10-6-2-1-3-7-11-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDJRDJGYNBBMP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

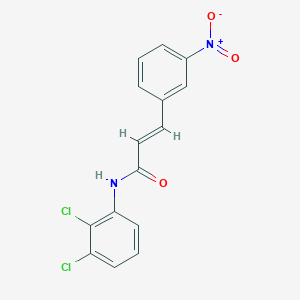
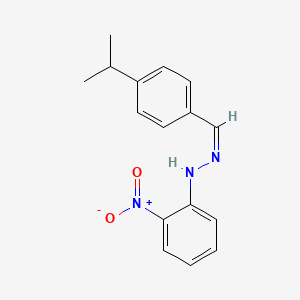
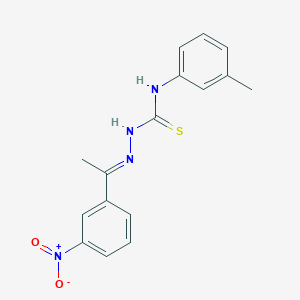
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
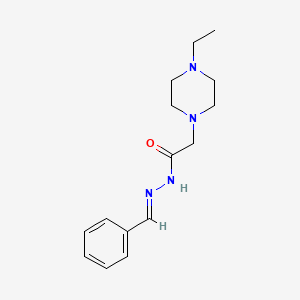
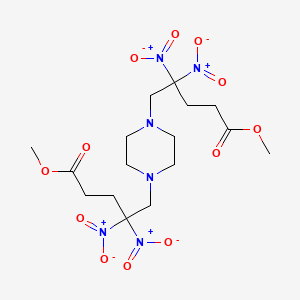
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)

![1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole](/img/structure/B3836971.png)